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Compound of Interest

Compound Name:
3',4'-Dimethyl-2-morpholinomethyl

benzophenone

CAS No.: 898750-56-6

Cat. No.: B1613368

Get Quote

Executive Summary
3',4'-Dimethyl-2-morpholinomethyl benzophenone (CAS No. 898750-56-6) is a complex

diaryl ketone featuring a Mannich base-derived morpholinomethyl moiety. Compounds of this

class are critical building blocks in medicinal chemistry, often serving as precursors to CNS-

active agents or kinase inhibitors. The structural validation of this molecule requires a multi-

modal spectroscopic approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR), and Mass Spectrometry (MS)—to unambiguously confirm the connectivity of

the benzophenone core, the regiochemistry of the dimethyl substitution, and the integrity of the

morpholine ring.

Analytical Workflow & Causality
To ensure a self-validating system, the analytical workflow relies on orthogonal techniques.

NMR provides atomic-level connectivity, FT-IR confirms functional group integrity (specifically
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the conjugated carbonyl and ether linkages), and ESI-MS/MS validates the molecular mass

and structural substructures through predictable fragmentation.
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Fig 1. Integrated analytical workflow for the spectroscopic elucidation of the target

benzophenone.

Standardized Experimental Protocols
The following step-by-step methodologies are designed to prevent artifacts and ensure high-

fidelity data acquisition.

NMR Spectroscopy Protocol
Causality: Chloroform-d (CDCl₃) is selected as the solvent because the target molecule lacks

exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange artifacts.

Tetramethylsilane (TMS) is used as an internal standard for precise chemical shift calibration.

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D)

containing 0.03% v/v TMS.

Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any

particulate matter that could distort magnetic field homogeneity.

Acquisition (¹H): Acquire at 400 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1)

of 2.0 seconds, and 16 scans to ensure a high signal-to-noise ratio.

Acquisition (¹³C): Acquire at 100 MHz with proton decoupling (WALTZ-16). Use a D1 of 2.0

seconds and 1024 scans.

FT-IR Spectroscopy Protocol (ATR Mode)
Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is

hygroscopic and can introduce a broad water band at ~3400 cm⁻¹, which might obscure trace

impurities or be misinterpreted. ATR requires no sample prep and preserves the native solid-

state conformation.

Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32

scans, 4 cm⁻¹ resolution).

Sample Application: Place ~2 mg of the neat solid directly onto the crystal. Apply uniform

pressure using the anvil.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613368?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).

Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol to prevent cross-

contamination.

LC-ESI-MS/MS Protocol
Causality: The tertiary amine of the morpholine ring is highly basic. Electrospray Ionization in

positive mode (ESI+) is chosen because it readily protonates the nitrogen, yielding an

intense[M+H]⁺ precursor ion.

Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade

Water/Acetonitrile containing 0.1% Formic Acid (to facilitate protonation).

Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute with a rapid

gradient of 5% to 95% Acetonitrile over 5 minutes.

Ionization: Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone

voltage to 25 V.

MS/MS Fragmentation: Isolate the [M+H]⁺ ion (m/z 310.2) in the quadrupole and subject it to

Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20-30 eV.

Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR)
The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's architecture. The

morpholinomethyl group exhibits highly characteristic chemical shifts. The methylene bridge

(Ar-CH₂-N) appears as a distinct singlet at ~3.55 ppm, while the morpholine ring protons split

into two multiplets due to the differing electronegativities of the adjacent nitrogen and oxygen

atoms[1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality /
Structural
Logic

2.28 Singlet (s) 3H Ar-CH₃ (3' or 4')

Shielded sp³

protons on the

aromatic ring.

2.31 Singlet (s) 3H Ar-CH₃ (3' or 4')

Slightly offset

from the other

methyl due to

asymmetry.

2.40 - 2.48 Multiplet (m) 4H
N-CH₂

(Morpholine)

Deshielded by

the adjacent

basic nitrogen.

3.55 Singlet (s) 2H Ar-CH₂-N

Benzylic position,

strongly

deshielded by

the nitrogen and

aromatic ring[2].

3.65 - 3.72 Multiplet (m) 4H
O-CH₂

(Morpholine)

Strongly

deshielded by

the highly

electronegative

oxygen.

7.15 - 7.65 Multiplet (m) 7H Aromatic Protons

Overlapping

signals from the

3,4-

dimethylphenyl

and 2-substituted

phenyl rings.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment
Causality / Structural
Logic

19.5, 20.1 Ar-CH₃
Standard methyl carbons

attached to an aromatic ring.

53.6 N-CH₂ (Morpholine) Alpha to nitrogen.

61.2 Ar-CH₂-N
Benzylic carbon, shifted

downfield by nitrogen.

67.1 O-CH₂ (Morpholine)
Alpha to oxygen, highly

deshielded.

125.0 - 143.0 Aromatic Carbons
12 distinct carbons reflecting

the complex diaryl system.

197.5 C=O (Ketone)
Conjugated diaryl ketone

carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal confirmation of the functional groups identified in NMR.

The absence of bands above 3100 cm⁻¹ confirms the lack of primary/secondary amines or

hydroxyl groups.

Table 3: Key FT-IR Vibrational Modes
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Wavenumber
(cm⁻¹)

Intensity Assignment
Causality /
Structural Logic

2950, 2855 Medium C-H stretch (sp³)

Aliphatic stretches

from the methyl and

morpholine groups.

1665 Strong C=O stretch

Conjugation with two

phenyl rings lowers

the frequency from a

standard ketone

(~1715 cm⁻¹) to

~1665 cm⁻¹.

1605, 1450 Medium C=C stretch (Ar)
Aromatic ring

breathing modes.

1115 Strong C-O-C stretch

Asymmetric stretching

of the morpholine

ether linkage.

Mass Spectrometry (MS) & Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) yields an exact mass that aligns with the

theoretical [M+H]⁺ of 310.1807 m/z. Under CID conditions, benzophenones typically undergo

alpha cleavage adjacent to the carbonyl group. Furthermore, the morpholinomethyl moiety is

highly labile, leading to the neutral loss of morpholine or the formation of a stable

morpholinomethyl cation[3].
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Fig 2. ESI-MS/MS fragmentation pathways detailing alpha cleavage and morpholine

dissociation.
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Table 4: MS/MS Fragmentation Summary

m/z Value
Relative
Abundance

Fragment Identity
Causality /
Structural Logic

310.18 100% (Base Peak) [M+H]⁺

Protonation of the

basic morpholine

nitrogen.

223.11 45% [M+H - Morpholine]⁺

Cleavage of the

benzylic C-N bond,

leaving a stabilized

benzylic carbocation.

204.10 30%

[2-

Morpholinomethylben

zoyl]⁺

Alpha cleavage at the

carbonyl, losing the

3,4-dimethylphenyl

radical.

133.06 65%
[3,4-

Dimethylbenzoyl]⁺

Alpha cleavage at the

carbonyl, losing the 2-

morpholinomethylphe

nyl radical.

100.08 80%
Morpholinomethyl

cation

Direct cleavage of the

Ar-CH₂ bond, yielding

the stable iminium-like

cation.

Conclusion
The comprehensive spectroscopic profiling of 3',4'-Dimethyl-2-morpholinomethyl
benzophenone requires a synthesis of NMR, IR, and MS data. The ¹H NMR effectively maps

the morpholine and methyl protons, while the ¹³C NMR and FT-IR confirm the conjugated

benzophenone core. Finally, the ESI-MS/MS fragmentation pattern provides an unambiguous,

self-validating fingerprint of the molecule's distinct structural halves. Adhering to the

standardized protocols outlined above ensures high reproducibility and analytical confidence in

drug development workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. dergipark.org.tr [dergipark.org.tr]

3. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3',4'-
Dimethyl-2-morpholinomethyl benzophenone]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1613368/docs#comprehensive-spectroscopic-
characterization-of-3-4-dimethyl-2-morpholinomethyl-benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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